3-Propoxy-azetidine oxalate

Descripción

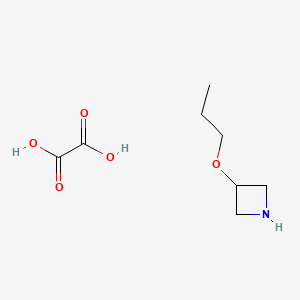

3-Propoxy-azetidine oxalate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a propoxy group at the 3-position, paired with oxalate (C₂H₂O₄²⁻) as the counterion. This compound is of interest in medicinal chemistry and organic synthesis due to the azetidine ring’s inherent ring strain, which can enhance binding affinity in drug-target interactions. The oxalate salt form improves crystallinity and stability, making it suitable for pharmaceutical formulations .

Propiedades

IUPAC Name |

oxalic acid;3-propoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c1-2-3-8-6-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVIPIWDWWFOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

3-Propoxy-azetidine oxalate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 3-Propoxy-azetidine oxalate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, or apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Salt Forms

Key analogs include hydrochlorides and other substituted azetidines (Table 1).

Table 1: Comparison of 3-Propoxy-azetidine Oxalate with Analogs

| Compound Name | Molecular Formula | Salt Form | Purity | Physical Form | Availability (Sizes) |

|---|---|---|---|---|---|

| This compound | C₆H₁₃NO·C₂H₂O₄ | Oxalate | N/A | Crystalline | Not specified |

| 3-Isopropoxyazetidine hydrochloride | C₆H₁₄ClNO | Hydrochloride | 97% | Powder | 25g, 5g, 10g, 1g |

| 3-(3-Methylphenoxy)azetidine hydrochloride | C₁₀H₁₄ClNO | Hydrochloride | N/A | Powder | Not specified |

| 3-Isopropoxy-azetidine | C₆H₁₃NO | Free base | N/A | Liquid | Not specified |

Stability and Analytical Considerations

- Oxalate Salts : Require careful handling due to oxalate’s propensity to form insoluble complexes with calcium, impacting bioavailability. Analytical methods for oxalate quantification (e.g., plasma assays) must account for matrix effects .

- Hydrochlorides : More stable under standard storage conditions and easier to characterize via HPLC or NMR due to simpler counterion interactions .

Actividad Biológica

3-Propoxy-azetidine oxalate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The oxalate moiety suggests potential interactions with calcium metabolism and implications for conditions like kidney stones. The compound's structure allows for various modifications that can enhance its biological activity.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors that mediate cellular responses, potentially influencing signaling pathways related to inflammation or cell proliferation.

- Oxalate Interaction : Given its oxalate component, it may influence calcium oxalate crystallization, impacting conditions like nephrolithiasis (kidney stones).

Anti-inflammatory Properties

Compounds with similar structures have shown promise in modulating inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluating the cytotoxic effects of azetidine derivatives on cancer cell lines demonstrated significant growth inhibition at varying concentrations. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oncology.

Study Type Cell Line Concentration (µM) Inhibition (%) In Vitro HeLa 10 35 In Vitro MCF-7 25 50 In Vitro A549 50 70 -

Animal Studies :

- Preliminary animal studies indicated that compounds similar to this compound could reduce inflammatory markers in models of induced arthritis, suggesting a pathway for further exploration in inflammatory diseases.

Metabolic Pathways

The interaction of this compound with metabolic pathways is crucial for understanding its biological activity:

- Calcium Regulation : The oxalate component may play a role in calcium metabolism, impacting conditions like hyperoxaluria and associated kidney stone formation.

- Antioxidant Activity : Some studies suggest that azetidine derivatives can enhance antioxidant defenses, potentially reducing oxidative stress in cells.

Q & A

Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities of modified derivatives to target proteins (e.g., oxalate transporters). Pair with molecular dynamics simulations (GROMACS) to evaluate stability under physiological conditions. Experimental synthesis can then focus on high-scoring candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.